Butyl hydrogen carbonate

Description

However, sodium hydrogen carbonate (NaHCO₃, commonly known as baking soda) is mentioned as a component in a wood-modifying composition . Inorganic carbonates like NaHCO₃ and calcium carbonate (CaCO₃) are widely used in industrial formulations, such as flame-retardant additives, pH regulators, or fillers in polymer composites. For the purpose of this analysis, we will focus on structurally or functionally related compounds mentioned in the evidence, including sodium hydrogen carbonate, calcium carbonate, and butyl-containing polymers.

Properties

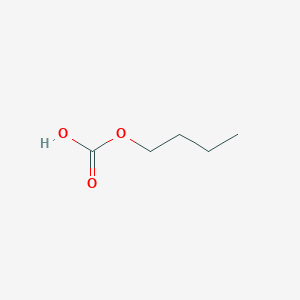

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

butyl hydrogen carbonate |

InChI |

InChI=1S/C5H10O3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H,6,7) |

InChI Key |

DFFDSQBEGQFJJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydrogen carbonate can be synthesized through the reaction of tert-butyl alcohol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be represented as follows:

(CH3)3COH + CO2→(CH3)3COCOOH

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the continuous feeding of tert-butyl alcohol and carbon dioxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl hydrogen carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tert-butyl alcohol and carbon dioxide.

Esterification: It can react with alcohols to form esters.

Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Esterification: Alcohols and acid catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Hydrolysis: Tert-butyl alcohol and carbon dioxide.

Esterification: Esters of tert-butyl hydrogen carbonate.

Oxidation: Various oxidized products depending on the conditions.

Reduction: Reduced forms of the compound, often leading to the formation of alcohols.

Scientific Research Applications

Butyl hydrogen carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a protective group in peptide synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyl hydrogen carbonate exerts its effects involves its ability to act as a carbonyl donor or acceptor in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Data Table: Comparative Properties of Related Compounds

| Compound | Chemical Formula | Role in Compositions | Key Properties | Thermal Stability |

|---|---|---|---|---|

| Sodium Hydrogen Carbonate | NaHCO₃ | pH regulator, flame retardant | Water-soluble, decomposes at 50°C | Low (≤200°C) |

| Calcium Carbonate | CaCO₃ | Filler, ionic crosslinker | Insoluble, forms grape-like clusters | High (decomposes ~825°C) |

| Butyl Acrylate | C₇H₁₂O₂ | Flexible copolymer component | Tg ~−54°C, participates in polymerization | Moderate (≤150°C) |

Biological Activity

Butyl hydrogen carbonate, also known as tert-butyl hydrogen carbonate (t-BuOCO2H), is a compound with significant applications in organic synthesis and biochemistry. Its unique properties and reactivity patterns make it a valuable reagent in various chemical processes, particularly in the synthesis of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and potential therapeutic uses.

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Density : 1.053 g/cm³

- Boiling Point : 160.1 °C

This compound is characterized by its stability and ability to participate in a variety of chemical reactions, including oxidation and substitution reactions. It is primarily utilized for its role as a protecting group in organic synthesis, particularly in the production of complex molecules like taxol, an important anticancer drug.

The biological activity of this compound is largely attributed to its ability to form tert-butyl carbamates when reacted with amines. This reaction is crucial for protecting sensitive functional groups during chemical transformations. The mechanism involves:

- Oxidation of tert-butyl C−H bonds : This process allows for selective modifications without damaging other parts of the molecule.

- Formation of protecting groups : By temporarily masking reactive sites, this compound facilitates the synthesis of more complex structures.

Applications in Drug Synthesis

One of the most notable applications of this compound is in the synthesis of taxol (paclitaxel), where it serves as a protecting group for hydroxyl functionalities. The compound's ability to be easily removed after the desired modifications are complete makes it an ideal choice for complex organic syntheses .

Table 1: Key Applications of this compound

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a protecting group in the synthesis of drugs like taxol. |

| Organic Reactions | Acts as a recyclable acid catalyst in various organic reactions. |

| Biochemical Studies | Serves as a substrate in enzyme-catalyzed reactions and biochemical assays. |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Synthesis of Taxol : Research demonstrates that this compound effectively protects hydroxyl groups during taxol synthesis, allowing for selective modifications that enhance drug efficacy.

- Catalytic Properties : Studies have shown that this compound can convert into a strong Brønsted–Lowry acid when treated with acids, thus acting as a reusable catalyst for organic reactions .

- Biodegradation Pathways : The compound's unique reactivity also plays a role in biosynthetic and biodegradation pathways, showcasing its importance beyond synthetic chemistry .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is limited, its structural characteristics suggest it may exhibit favorable absorption and distribution properties typical of small organic molecules. However, further studies are necessary to fully understand its metabolic pathways and potential toxicological effects.

Q & A

Q. What experimental methods are recommended for synthesizing butyl hydrogen carbonate and confirming its purity?

Synthesis typically involves reacting butanol with carbonic acid derivatives under controlled conditions. To confirm purity and structure, use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic carbonyl (C=O) and hydroxyl (-OH) stretches. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve alkyl chain environments and confirm esterification . Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile impurities. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and validate methods against established protocols .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

Conduct systematic solubility tests in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis or UV-Vis spectroscopy. Monitor stability via accelerated degradation studies under varying pH, temperature, and light exposure. For quantitative analysis, high-performance liquid chromatography (HPLC) with a refractive index detector is suitable. Report deviations from ideal behavior (e.g., unexpected precipitation) and correlate with solvent polarity indexes .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve contradictions in hydrogen-bonding behavior of this compound in aqueous solutions?

Conflicting Raman or FTIR spectral data (e.g., broad vs. sharp O-H stretches) may arise from solvent-induced polymorphism or dynamic hydrogen-bond networks. Use temperature-dependent Raman scattering to track band splitting and assign vibrational modes to specific molecular conformers . Pair with quantum mechanical calculations (e.g., density functional theory) to model hydrogen-bond energies and geometries. Cross-validate with neutron diffraction for precise hydrogen atom positioning .

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound vary with structural modifications?

Employ bomb calorimetry to measure combustion enthalpies and calculate formation enthalpies. Compare derivatives (e.g., tert-butyl vs. n-butyl) to assess steric and electronic effects. Supplement with computational studies (e.g., Gaussian software) to predict thermodynamic stability and identify transition states during decomposition. Discrepancies between experimental and theoretical values may indicate unaccounted solvation effects or lattice energies .

Q. What strategies address contradictory results in catalytic applications of this compound?

If catalytic efficiency varies across studies, systematically test variables such as substrate purity, solvent coordination strength, and catalyst loading. Use kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps. Surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) can reveal catalyst deactivation mechanisms (e.g., surface poisoning). Replicate experiments under inert atmospheres to rule out oxidative side reactions .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to distinguish between intermolecular and intramolecular interactions in this compound?

Use isotopic labeling (e.g., deuterated butyl groups) in NMR to track proton exchange rates. For intramolecular interactions, employ nuclear Overhauser effect (NOE) spectroscopy to detect spatial proximity between non-adjacent atoms. In solution-phase studies, vary concentration and monitor spectral changes (e.g., UV-Vis absorbance shifts) to differentiate cooperative (intermolecular) vs. isolated (intramolecular) effects .

Q. What statistical approaches are robust for analyzing non-linear relationships in this compound’s reactivity data?

Apply multivariate regression to account for confounding variables (e.g., solvent dielectric constant, temperature). For non-linear kinetics (e.g., autocatalytic behavior), use logarithmic transforms or generalized additive models (GAMs). Validate models with bootstrapping or cross-validation to avoid overfitting. Report confidence intervals and effect sizes to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.